E-2,4,4,4-Tetrafluoro-2-butene
CAS No.: 791616-87-0
Cat. No.: VC11710147
Molecular Formula: C4H4F4
Molecular Weight: 128.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 791616-87-0 |
---|---|
Molecular Formula | C4H4F4 |
Molecular Weight | 128.07 g/mol |
IUPAC Name | (E)-1,1,1,3-tetrafluorobut-2-ene |
Standard InChI | InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+ |
Standard InChI Key | VSPVOSOCAZPIJQ-NSCUHMNNSA-N |
Isomeric SMILES | C/C(=C\C(F)(F)F)/F |
SMILES | CC(=CC(F)(F)F)F |
Canonical SMILES | CC(=CC(F)(F)F)F |
Introduction
Structural Identification and Nomenclature
E-2,4,4,4-Tetrafluoro-2-butene is a member of the fluorinated alkene family, distinguished by its E (trans) stereochemistry. The IUPAC name (2E)-1,1,1,3-Tetrafluoro-2-butene reflects the positions of fluorine substituents on the first and third carbons of the butene chain, with the double bond between carbons 2 and 3 . Alternative nomenclature includes E-1,1,1,3-Tetrafluorobut-2-ene and trans-1,1,1,3-Tetrafluorobut-2-ene. The compound’s CAS registry numbers include 791616-87-0 and 79080-31-2, with a ChemSpider ID of 21427243 .
Molecular Geometry and Stereochemistry
The E configuration ensures that the higher-priority fluorine atoms on C1 and C3 reside on opposite sides of the double bond (Figure 1). This stereochemical arrangement influences the compound’s dipole moment, reactivity, and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Average Mass | 128.068 g/mol |
Monoisotopic Mass | 128.024913 g/mol |
Double-Bond Stereo | E (trans) |
Synthesis and Isomerization Pathways
The synthesis of E-2,4,4,4-Tetrafluoro-2-butene often involves isomerization or dehydrohalogenation reactions. A notable method, analogous to processes described for structurally similar compounds, involves the gas-phase isomerization of its Z isomer using metal fluoride catalysts or activated carbon .
Catalytic Isomerization
In a patented method for synthesizing E-1,1,1,4,4,4-hexafluoro-2-butene, Z-isomer precursors undergo isomerization at 400–600°C and 0.1–0.5 MPa pressure with metal fluoride catalysts (e.g., magnesium fluoride or nickel fluoride) . While this process targets a hexafluoro derivative, the mechanistic principles—such as thermal activation of double-bond rotation and catalyst-assisted stabilization of transition states—are applicable to tetrafluoro analogs like E-2,4,4,4-Tetrafluoro-2-butene.
Reaction Conditions for Isomerization
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Temperature: 400–600°C
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Pressure: 0.1–0.5 MPa
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Catalyst: Metal fluorides (MgF, NiF) or activated carbon
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Contact Time: 0.1–30 seconds
Post-reaction purification via pressure distillation (0.1–2.5 MPa) separates the E isomer from unreacted Z isomers, enabling recycling of the latter .
Physicochemical Properties
Thermodynamic Parameters
While direct measurements of critical constants (critical temperature , critical pressure , critical density ) for E-2,4,4,4-Tetrafluoro-2-butene are absent in the provided literature, analogous compounds like HFO-1234ze(Z) (cis-1,3,3,3-tetrafluoropropene) exhibit and . These values suggest that E-2,4,4,4-Tetrafluoro-2-butene likely has comparable critical parameters, given its similar fluorine substitution and molecular weight.
Stability and Reactivity
Industrial and Research Applications
Chemical Intermediate
The compound’s electron-deficient double bond makes it a candidate for Diels-Alder reactions or nucleophilic substitutions, enabling the synthesis of fluorinated polymers or pharmaceuticals. For example, tetrafluoroethylenated amines derived from analogous fluorolefins exhibit chiral properties useful in asymmetric catalysis .
Future Research Directions
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Critical Parameter Measurement: Experimental determination of , , and using meniscus observation or acoustic resonance methods .
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Catalyst Optimization: Screening novel catalysts (e.g., zeolites or ionic liquids) to enhance isomerization efficiency and selectivity.
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Environmental Impact Studies: Lifecycle assessments to quantify GWP and atmospheric degradation pathways.
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